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Compound of Interest

Compound Name: D-Iditol

Cat. No.: B3030399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the molecular structure of

synthesized D-Iditol. Through a combination of spectroscopic and physical analyses, this

document outlines the necessary experimental data and protocols to definitively identify D-
Iditol and differentiate it from its common diastereomer, D-Sorbitol.

Comparative Data Analysis
The structural confirmation of a synthesized compound relies on the meticulous comparison of

its physical and spectroscopic properties with those of a known standard. This section presents

a comparative summary of the key analytical data for D-Iditol and D-Sorbitol.

Table 1: Physical and Spectroscopic Properties of D-Iditol and D-Sorbitol
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Property D-Iditol (Reference)
Synthesized
Compound
(Expected)

D-Sorbitol
(Alternative)

Melting Point (°C) 74 - 78 To be determined 110 - 112

Specific Optical

Rotation ([(\alpha)]D)
+2° to +5° (c=1, H₂O) To be determined -2.0° (c=1, H₂O)

¹H NMR (in D₂O) See Table 2 To be determined See Table 3

¹³C NMR (in D₂O) See Table 2 To be determined See Table 3

FTIR (cm⁻¹)

Key absorptions

expected for O-H, C-

H, and C-O stretching

To be determined

Broad O-H stretch

(~3300-3500), C-H

stretch (~2900-3000),

C-O stretch (~1000-

1100)

Mass Spectrometry

(m/z)

Expected [M+H]⁺:

183.0865
To be determined

[M+H]⁺: 183.0865,

characteristic

fragments

Table 2: ¹H and ¹³C NMR Spectroscopic Data for D-Iditol (Reference)

Data is for L-Iditol, the enantiomer of D-Iditol. NMR spectra of enantiomers in an achiral

solvent are identical.

¹H NMR (D₂O)
Chemical Shift

(ppm)
Multiplicity ¹³C NMR (D₂O)

Chemical Shift

(ppm)

H-1a, H-6a 3.63 - 3.67 m C-1, C-6 ~63.5

H-1b, H-6b 3.70 - 3.75 m C-2, C-5 ~72.0

H-2, H-5 3.82 - 3.87 m C-3, C-4 ~73.0

H-3, H-4 3.70 - 3.75 m

Table 3: ¹H and ¹³C NMR Spectroscopic Data for D-Sorbitol (Reference)
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¹H NMR (D₂O)
Chemical Shift

(ppm)
Multiplicity ¹³C NMR (D₂O)

Chemical Shift

(ppm)

H-1a, H-6a 3.65 dd C-1, C-6 63.8

H-1b, H-6b 3.78 dd C-2, C-5 72.1

H-2, H-5 3.84 dd C-3 70.3

H-3 3.72 t C-4 72.4

H-4 3.69 t

Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and

comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.6

mL of deuterium oxide (D₂O).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 or more to achieve adequate signal-to-noise.

Solvent Suppression: Utilize presaturation to suppress the residual HOD signal.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more.
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Data Processing: Process the spectra using appropriate software. Reference the ¹H

spectrum to the residual HOD signal (δ ≈ 4.79 ppm) and the ¹³C spectrum accordingly.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the dried sample with KBr powder and pressing it into a thin, transparent disk. Alternatively,

acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands for hydroxyl (O-H), alkyl (C-H), and

carbon-oxygen (C-O) functional groups.

Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) is a suitable method for the analysis of polyols.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or water.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.

Analysis: Determine the mass of the molecular ion and compare it to the expected mass of

D-Iditol (C₆H₁₄O₆, MW: 182.17 g/mol ).

Melting Point Determination
Apparatus: Use a calibrated melting point apparatus.

Procedure: Place a small amount of the finely powdered, dry sample in a capillary tube. Heat

the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

Recording: Record the temperature range from the appearance of the first liquid drop to the

complete liquefaction of the sample.

Optical Rotation Measurement
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Apparatus: Use a calibrated polarimeter.

Sample Preparation: Accurately prepare a solution of the synthesized compound in

deionized water at a known concentration (e.g., c = 1 g/100 mL).

Measurement: Measure the angle of rotation at a fixed wavelength (typically the sodium D-

line, 589 nm) and temperature (20°C).

Calculation: Calculate the specific rotation using the formula: [(\alpha)] = (\alpha) / (l × c),

where (\alpha) is the observed rotation, l is the path length of the cell in decimeters, and c is

the concentration in g/mL.

Visualizing the Workflow and Comparison
The following diagrams illustrate the logical flow of the structural confirmation process and a

direct comparison of the key distinguishing features between D-Iditol and D-Sorbitol.
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Caption: Workflow for the structural confirmation of synthesized D-Iditol.
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D-Iditol

D-Sorbitol (Diastereomer)

Melting Point:
74-78 °C

Melting Point:
110-112 °C

Optical Rotation:
+2° to +5°

Optical Rotation:
-2.0°

Stereochemistry:
(2R,3S,4S,5R)

Stereochemistry:
(2R,3R,4R,5S)

Key Differentiating Properties

Click to download full resolution via product page

Caption: Key distinguishing properties of D-Iditol and D-Sorbitol.

To cite this document: BenchChem. [Confirming the Molecular Structure of Synthesized D-
Iditol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030399#confirming-the-molecular-structure-of-
synthesized-d-iditol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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